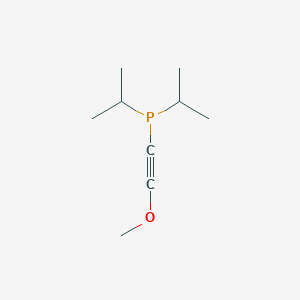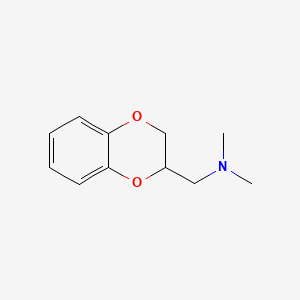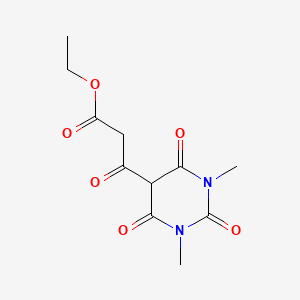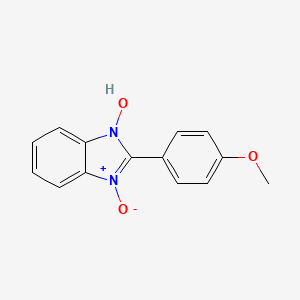![molecular formula C16H26N2O2 B14350681 N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide CAS No. 93972-80-6](/img/no-structure.png)
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is an organic compound with a complex structure It features an amide group, an aromatic ring, and a substituted amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Amine Intermediate: The starting material, 3-methylbutylamine, undergoes alkylation with ethyl bromide to form ethyl(3-methylbutyl)amine.
Aromatic Substitution: The ethyl(3-methylbutyl)amine is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}butyramide: Contains a butyramide group.
Uniqueness
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an aromatic ring, amide group, and substituted amine makes it a versatile compound for various applications.
Eigenschaften
| 93972-80-6 | |
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
N-[3-[ethyl(3-methylbutyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(10-9-12(2)3)15-11-14(17-13(4)19)7-8-16(15)20-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
QSHDWYAZFHICSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(C)C)C1=C(C=CC(=C1)NC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)


![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)


